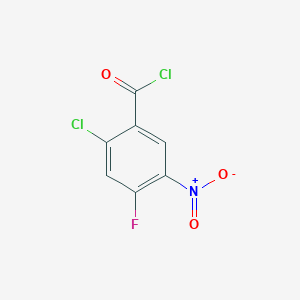

2-クロロ-4-フルオロ-5-ニトロベンゾイルクロリド

概要

説明

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions where 2-Chloro-4-fluoro-5-nitrobenzoyl chloride could serve as a key intermediate. For instance, Xiao-hua Du et al. (2005) describe a novel synthesis route for 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, showcasing a method that could potentially be adapted for the synthesis of the benzoyl chloride variant by focusing on chlorosulfonation and further chemical modifications (Du et al., 2005).

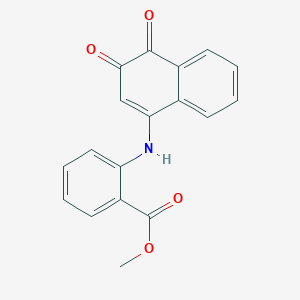

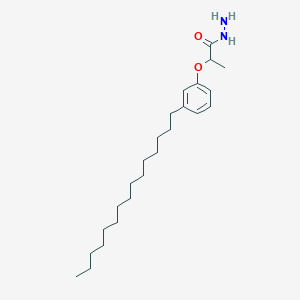

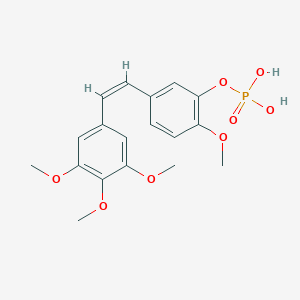

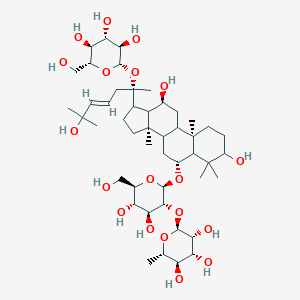

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Chloro-4-fluoro-5-nitrobenzoyl chloride has been extensively studied, often utilizing X-ray diffraction techniques to elucidate their crystalline structures. For example, research on related compounds has provided insights into how the presence of halogen atoms and nitro groups influence molecular conformation and packing in the solid state (Oruganti et al., 2017).

Chemical Reactions and Properties

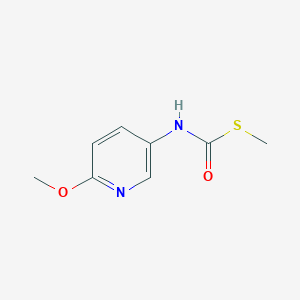

2-Chloro-4-fluoro-5-nitrobenzoyl chloride is highly reactive due to the presence of both electron-withdrawing (nitro and halogen) and electron-donating (benzoyl chloride) functional groups. This duality enables it to undergo various chemical reactions, including nucleophilic substitution, cyclization, and condensation reactions, making it a versatile building block in organic synthesis. The reaction with nucleophiles, for example, can lead to a range of heterocyclic compounds, as demonstrated in the synthesis of benzimidazoles, benzotriazoles, and other nitrogenous heterocycles (Křupková et al., 2013).

Physical Properties Analysis

The physical properties of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride, such as melting point, solubility, and crystallinity, are crucial for its handling and application in synthetic processes. These properties are influenced by the molecular structure and the intermolecular forces present in the compound. Analyzing similar compounds provides insights into how the nitro and halogen groups affect these physical properties, including crystal packing and stability (Johansen et al., 2013).

Chemical Properties Analysis

The chemical properties of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride, such as reactivity towards different nucleophiles, stability under various conditions, and susceptibility to hydrolysis, are defined by its functional groups. The electron-withdrawing effects of the nitro and halogen groups increase its electrophilic character, making it an effective acylating agent in organic synthesis. Studies on similar compounds can shed light on the reactivity patterns and potential applications of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride in synthesizing bioactive molecules (Vosooghi et al., 2014).

科学的研究の応用

有機合成中間体

2-クロロ-4-フルオロ-5-ニトロベンゾイルクロリドは、有機合成で使用される重要な化学中間体です . この化合物は、さまざまな他の化合物を合成するために使用できます。

アシル化反応

2-クロロ-4-フルオロ-5-ニトロベンゾイルクロリドは、ベンゾイルクロリド官能基を含んでおり、他の化合物とアシル化反応を起こしてエステルやアミドを生成することができます . このことは、2-クロロ-4-フルオロ-5-ニトロベンゾイルクロリドが、さまざまな有機化合物の合成に役立つことを意味します。

ジベンゾ[b,f]オキサゼピン-11(10H)-オンの合成

2-クロロ-4-フルオロ-5-ニトロベンゾイルクロリドは、ジベンゾ[b,f]オキサゼピン-11(10H)-オンの合成に使用できます . これは、固体支持体上で、2-フルオロ-5-ニトロ安息香酸のフッ素をさまざまな2-アミノフェノールのOHで求核置換反応(SNAr)させることで達成されます .

実験室用化学薬品

2-クロロ-4-フルオロ-5-ニトロベンゾイルクロリドは、研究開発目的で実験室で使用されています . その特性により、化学研究において貴重なツールとなっています。

安全性と取扱いの研究

2-クロロ-4-フルオロ-5-ニトロベンゾイルクロリドは腐食性があり、健康への潜在的な危険性があるため、安全な取り扱いと廃棄に関する研究も重要な応用です .

環境への影響に関する調査

2-クロロ-4-フルオロ-5-ニトロベンゾイルクロリドの環境への影響に関する調査も、重要な応用です。 これには、水への溶解度、環境中での移動性、内分泌撹乱物質としての可能性の研究が含まれます .

Safety and Hazards

2-Chloro-4-fluoro-5-nitrobenzoyl chloride is classified as a dangerous substance. It has a GHS05 safety symbol, indicating that it is corrosive . The compound has a hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

作用機序

Target of Action

It is known that this compound is an important chemical intermediate in organic synthesis . It contains an aromatic acyl chloride functional group, which can react with other compounds to form esters, amides, and other organic compounds .

Mode of Action

The mode of action of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride is primarily through acylation reactions with other compounds. The acyl chloride functional group in the molecule is highly reactive and can react with a variety of nucleophiles to form esters, amides, and other organic compounds .

Biochemical Pathways

As a chemical intermediate, it is used in the synthesis of various organic compounds, which could potentially influence multiple biochemical pathways depending on the final products .

Pharmacokinetics

As a chemical intermediate, its pharmacokinetic properties would largely depend on the final compounds it is used to synthesize .

Result of Action

As a chemical intermediate, its effects would largely depend on the final compounds it is used to synthesize .

Action Environment

It is known that this compound is corrosive and should be handled with care . It should be used in a well-ventilated area to avoid inhalation of toxic gases .

特性

IUPAC Name |

2-chloro-4-fluoro-5-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FNO3/c8-4-2-5(10)6(11(13)14)1-3(4)7(9)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEPGSXLLLUYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568600 | |

| Record name | 2-Chloro-4-fluoro-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120890-66-6 | |

| Record name | 2-Chloro-4-fluoro-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

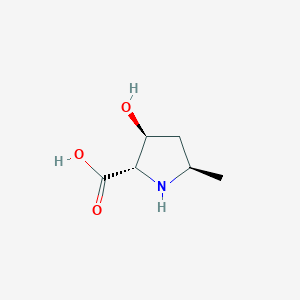

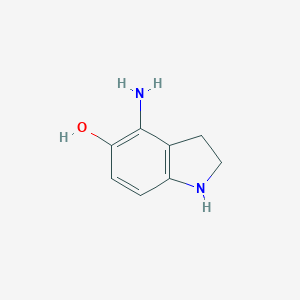

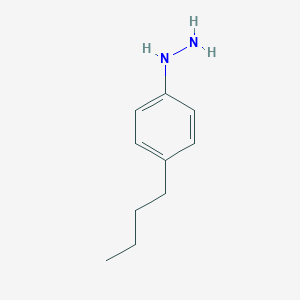

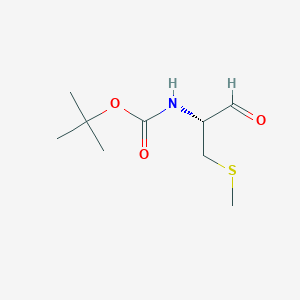

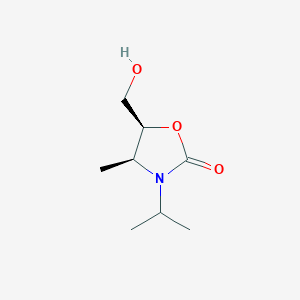

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

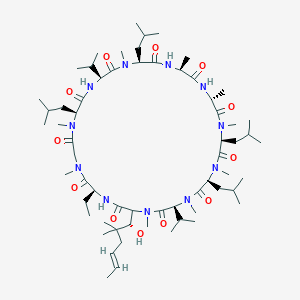

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B40569.png)